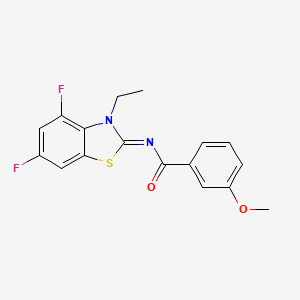

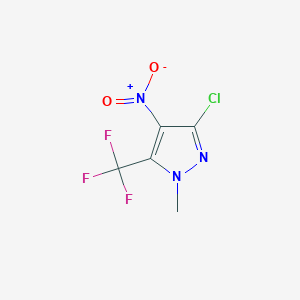

![molecular formula C24H18FN3 B2452001 1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-59-0](/img/structure/B2452001.png)

1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to the class of quinolines, which are heterocyclic compounds containing a benzene ring fused to a pyridine ring . Quinolines and their derivatives have been widely studied due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be planar due to the conjugated pi system in the quinoline core . The presence of the fluorine atom might influence the electronic distribution and thus the reactivity of the molecule.Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “this compound” can undergo would depend on the specific positions of the substituents and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some common physical properties include color, density, hardness, and melting and boiling points . The chemical properties would include its reactivity, stability, and solubility.Scientific Research Applications

Photophysical Properties and Molecular Logic Gates

One study investigated the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, highlighting their potential in implementing molecular logic switches. The research focused on solvatochromism, acidochromism, solid state fluorescence, and electron transfer processes, suggesting their application in pH-sensitive fluorescent materials and multilevel logic gates (Uchacz, Szlachcic, Wojtasik, Mac, & Stadnicka, 2016).

Organic Fluorescent Materials

Another study explored the reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation, indicating their high efficiency as organic fluorescent materials suitable for light-emitting devices. This work demonstrated the materials' stability in various conditions and their potential for dynamic fluorescence modulation (Mu, He, Kong, Hui, Xu, Liang, Jing, Danel, & Kulig, 2010).

Cytotoxic Activities

Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to 1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, revealed potent cytotoxic activities against various cancer cell lines. This indicates the potential therapeutic applications of these compounds in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Optoelectronic Applications

Further studies on the photophysical properties of derivatives of 1H-pyrazolo[3,4-b]quinoline and 1H-pyrazolo[3,4-b]quinoxaline have investigated their use as luminophores for OLEDs. The research highlights the compounds' exciplex formation with certain donors in specific solvents, supporting their potential in optoelectronic devices (Mac, Uchacz, Andrzejak, Danel, Szlachcic, & Nowak, 2007).

Mechanism of Action

Target of Action

The primary targets of the compound “1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” are currently unknown. The compound belongs to the class of quinoline derivatives , which are known to interact with a wide range of targets, including various enzymes and receptors.

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes . The exact mode of action for this specific compound would depend on its primary targets.

Biochemical Pathways

Quinoline derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in cell growth and proliferation, inflammation, neurotransmission, and many others.

Pharmacokinetics

Quinoline derivatives generally have good absorption and distribution profiles due to their lipophilic nature . The metabolism and excretion of this compound would depend on its specific chemical structure and the metabolic pathways present in the organism.

Result of Action

Based on the known effects of quinoline derivatives, it could potentially have a range of effects, such as inhibition of cell growth, modulation of inflammatory responses, or alteration of neurotransmission .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Future Directions

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3/c1-15-8-10-19(12-16(15)2)28-24-20-13-18(25)9-11-22(20)26-14-21(24)23(27-28)17-6-4-3-5-7-17/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJRTQABJOMVKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2451918.png)

![N-[(4-Cyclopropyl-2-fluorophenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2451921.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2451928.png)

![2,6-difluoro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2451931.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

![2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine](/img/structure/B2451934.png)